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Core Properties and Antiviral Activity

The table below summarizes the key biochemical and pharmacological properties of UC-781 as reported in

the literature.

Property

Description / Value

Drug Class

Molecular Target

Antiviral Potency
(ECso)

Resistance Profile

Mechanism of
Action

Synergy

Formulation R&D

Thiocarboxanilide derivative; Non-Nucleoside Reverse Transcriptase Inhibitor
(NNRTI) [1] [2]

HIV-1 Reverse Transcriptase (RT) [2]

~ 0.002 pg/mL (~5 nM) against wild-type HIV-1 [1] [2]

Effective against HIV-1 strains with common NNRTI-resistance mutations (e.qg.,
K103N, Y181C, V106A, L100l) [1]

Tight, irreversible binding to HIV-1 RT; inhibits DNA polymerization and AZT
excision [3] [2]

Synergistic activity with AZT (Zidovudine) against AZT-resistant HIV-1 [2]

Investigated in solid dispersions and gel formulations (Replens, Carbopol) to
overcome poor solubility [4] [5]
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Property Description / Value

Key Limitation Very low aqueous solubility, leading to poor oral bioavailability [5]

The following diagram illustrates its primary mechanism of action as an NNRTT.

(Hlv-l ViriorD

ntry & Uncoating/Irreversibly Binds

Reverse Transcriptase (RT)

Viral DNA Synthesis

Inhibition of Replication

Click to download full resolution via product page

UC-781 inhibits HIV-1 replication by binding to and inactivating the Reverse Transcriptase enzyme.

Key Experimental Protocols and Findings

The research on UC-781 involved several critical experiments to establish its efficacy and potential

applications.

Antiviral Activity and Resistance Assays
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e Cell Culture Models: Studies used human CD4+ T-cell lines (e.g., MT-2, PM-1) and
phytohemagglutinin-stimulated peripheral blood mononuclear cells (PBMCSs) to propagate HIV-1
strains (e.g., HIV-IIIB, HIV-Bal) [3] [2].

¢ Infection and Inhibition: Cells were infected with HIV-1 in the presence of serially diluted UC-781.
Viral replication was monitored for 4-14 days by measuring p24 antigen levels or Reverse
Transcriptase activity in culture supernatants [3] [2].

e ECso Calculation: The 50% effective concentration (ECso) was determined from dose-response
curves generated from triplicate data points [2].

¢ Resistance Profiling: The activity of UC-781 was tested against HIV-1 with defined resistance
mutations (e.g., K103N, Y181C). Mutant viruses were generated through in vitro selection pressure or
were clinical isolates [1] [2].

Microbicide Efficacy in Tissue Explants

¢ Tissue Model: Human cervical tissue was obtained from therapeutic hysterectomies and cut into 3-
mm?3 explants [3].

¢ Protocol: Explants were pretreated with UC-781 (in solution or carbopol gel) for 1-2 hours, then
exposed to HIV-1 (BaL strain) [3].

e Assessment: Researchers measured both direct infection of the tissue (via PCR for proviral DNA)
and virus dissemination by migratory cells (by co-culturing migratory cells with susceptible PM-1
cells and measuring p24) [3].

¢ Key Finding: A single pretreatment with UC-781 provided protection against HIV-1 infection for up to
6 days after the compound was washed away [3].

Synergy Study with AZT

¢ Objective: To determine if UC-781 could restore sensitivity of AZT-resistant HIV-1 to AZT [2].

e Method: MT-2 cells were infected with either wild-type, AZT-resistant, or UC-781-resistant HIV-1 and
treated with UC-781 and AZT alone and in a 1:1 molar combination [2].

¢ Analysis: The Combination Index (Cl) was calculated using the method of Chou and Talalay
(software: CalcuSyn). Cl < 1 indicates synergy [2].

¢ Result: The UC-781/AZT combination was highly synergistic against the AZT-resistant strain, but not
against the UC-781-resistant virus [2].

Formulation and Stability Studies
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A major research focus was overcoming UC-781's poor solubility for topical and potential oral delivery.

Formulation Type Objective Key Findings /| Outcomes

| Ternary Solid Dispersion [5] | Enhance dissolution for oral absorption. | Carrier: TPGS 1000 (surfactant)
+ Eudragit E100 (polymer). Result: Achieved ~70% drug release in 4 hours. | | Lipophilic Gel (Replens) [4]
| Develop a stable vaginal microbicide. | Stability: Stable for 30 days at 50°C; stable at vaginal pH (3.5).
Safety: No irritation in rabbit model; no effect on vaginal flora (Lactobacillus). | | Carbopol Gel [3] |
Evaluate efficacy in tissue model. | Activity: 0.1% formulation prevented both direct tissue infection and

viral dissemination via migratory cells. |

Conclusions and Development Status

UC-781 was characterized as an exceptionally potent NNRTI with a favorable resistance profile and unique
ability to restore AZT's potency. Its high stability and low systemic absorption made it a promising candidate
for topical prevention [3] [4]. However, its development as a systemic therapeutic was hindered by poor
aqueous solubility and low oral bioavailability [5]. While the compound successfully reached preclinical

microbicide development, the search results do not indicate its progression to market.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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